((1R,2R)-2-phenylcyclopropyl)methanol
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Overview
Description
((1R,2R)-2-phenylcyclopropyl)methanol: is a chiral cyclopropane derivative with a phenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-phenylcyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to reduction reactions to introduce the hydroxyl group, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: ((1R,2R)-2-phenylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products:
Oxidation: Formation of phenylcyclopropyl ketone or aldehyde.
Reduction: Formation of phenylcyclopropane.
Substitution: Formation of phenylcyclopropyl halides or amines.
Scientific Research Applications
Chemistry: ((1R,2R)-2-phenylcyclopropyl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature allows for the investigation of enantioselective interactions with biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of ((1R,2R)-2-phenylcyclopropyl)methanol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with target molecules, while the phenyl and cyclopropyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- (S)-phenyl[(1R,2R)-2-phenylcyclopropyl]methanol
- (1R,2R)-2-((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)methanol
Comparison: ((1R,2R)-2-phenylcyclopropyl)methanol is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological interactions. The presence of the phenyl group and the hydroxyl group in the (1R,2R) configuration distinguishes it from other cyclopropyl derivatives, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[(1R,2R)-2-phenylcyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZOORGGKZLLAO-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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